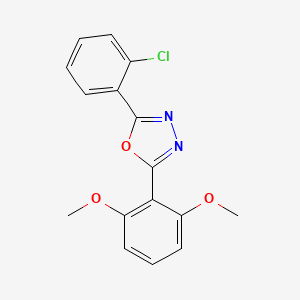
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
作用機序
The exact mechanism of action of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to have antibacterial and antifungal properties. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions. This compound has been shown to have high selectivity and sensitivity for certain metal ions, making it a useful tool for studying metal ion homeostasis in biological systems. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole. One area of focus is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of this compound's potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential toxicity in different cell types.
合成法
The synthesis of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole has been reported using different methods. One of the commonly used methods involves the reaction of 2,6-dimethoxyphenyl hydrazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyanogen bromide to yield the desired compound. Other methods involve the use of different reagents and conditions, but the overall process remains the same.
科学的研究の応用
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-12-8-5-9-13(21-2)14(12)16-19-18-15(22-16)10-6-3-4-7-11(10)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNQVNFVQWHUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5229416.png)
![N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)
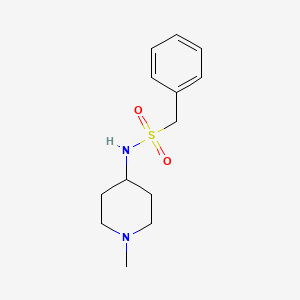
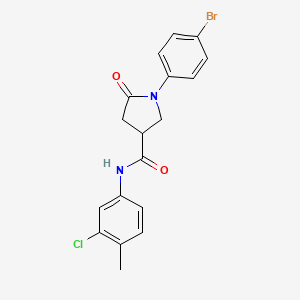
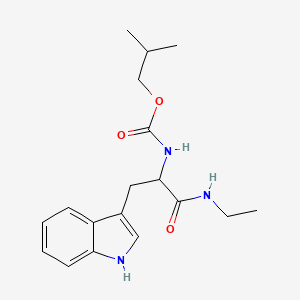

![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
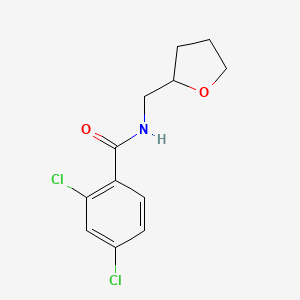

![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)
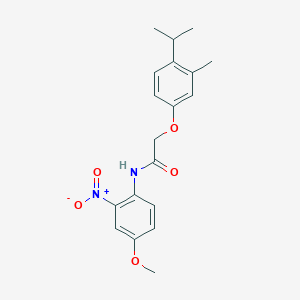
![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)